N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide
Overview
Description
“N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide” is a chemical compound that has been studied for its potential antimicrobial and antiproliferative properties . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Physical And Chemical Properties Analysis
The compound has a density of 1.57g/cm3, a boiling point of 543.4ºC at 760 mmHg, and a flash point of 282.4ºC . The LogP value is 4.85060, indicating its lipophilicity . The Polar Surface Area (PSA) is 54.40000 .Scientific Research Applications
Target Enzyme Inhibition in Agriculture
Research has shown that compounds similar to N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide, specifically chloroacetamides, play a crucial role in agriculture as herbicides. These compounds target the primary enzyme responsible for the formation of very long-chain fatty acids (VLCFAs) in plants. Inhibition of VLCFA synthesis disrupts cell membrane integrity and plant growth, making chloroacetamides effective herbicides. This mechanism of action highlights the potential of N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide derivatives in agricultural applications, especially in weed management. The research underscores the importance of understanding the specific enzyme interactions to design more efficient and environmentally friendly herbicides (Böger, Matthes, & Schmalfuss, 2000).
Environmental Toxicity and Degradation
The environmental impact and degradation pathways of related compounds, such as chloroacetamides and their derivatives, have been extensively studied. These compounds, including N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide, may persist in the environment and undergo various degradation processes, potentially leading to the formation of harmful by-products. Studies have focused on the environmental fate of these compounds, their toxicological effects on non-target species, and the development of strategies for their removal from water sources. This body of research is crucial for assessing the environmental safety of these chemicals and for informing regulatory decisions and water treatment practices (Smith & Bucher, 2012).
Potential for Pharmacological Applications
The structural characteristics of N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide suggest potential for pharmacological applications, similar to other compounds with chloroacetamide and thiophene components. Such compounds have been evaluated for their carcinogenic potential and therapeutic effects, including antimicrobial and anti-inflammatory activities. The pharmacological evaluation of these compounds involves understanding their molecular interactions, toxicity profiles, and mechanism of action. This research avenue could lead to the development of new therapeutic agents based on the chemical structure of N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide, contributing to the fields of medicinal chemistry and drug development (Ashby, Styles, Anderson, & Paton, 1978).
Future Directions
properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPUYASHEGDWCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367871 | |
Record name | N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide | |
CAS RN |
38007-83-9 | |
Record name | N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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